molecular formula C17H16N2O2S B10871977 N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)benzamide

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)benzamide

Cat. No.: B10871977
M. Wt: 312.4 g/mol
InChI Key: MXVQZFAXFJXVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3-CYANO-5,5-DIMETHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-2-YL)BENZAMIDE is a complex organic compound featuring a cyano group, a dimethyl-substituted thieno[2,3-c]pyran ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-5,5-DIMETHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyanoacetamide derivative with a suitable aldehyde or ketone in the presence of a base can lead to the formation of the thieno[2,3-c]pyran ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYANO-5,5-DIMETHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism by which N1-(3-CYANO-5,5-DIMETHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-2-YL)BENZAMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano-substituted thieno[2,3-c]pyran derivatives and benzamide analogs. Examples include:

Uniqueness

N~1~-(3-CYANO-5,5-DIMETHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)benzamide

InChI

InChI=1S/C17H16N2O2S/c1-17(2)8-12-13(9-18)16(22-14(12)10-21-17)19-15(20)11-6-4-3-5-7-11/h3-7H,8,10H2,1-2H3,(H,19,20)

InChI Key

MXVQZFAXFJXVKV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C#N)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.